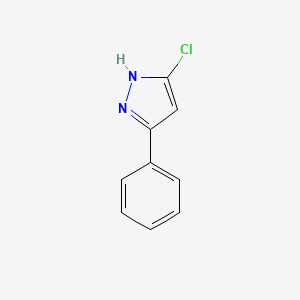

![molecular formula C14H10ClFN2 B2865784 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 1353979-32-4](/img/structure/B2865784.png)

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

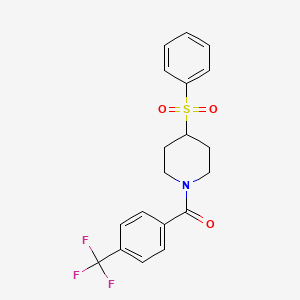

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” is a chemical compound with the empirical formula C14H10ClFN2 . It is a derivative of imidazole, a heterocyclic compound that is a key component in many biological processes .

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” includes a benzimidazole core with a fluorobenzyl group at the 1-position and a chlorine atom at the 2-position . The molecular weight of the compound is 260.69 .Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions. For instance, imidazole-based supramolecular catalysts have been used to accelerate oxidation/hydrolysis cascade reactions .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent in Epilepsy

The compound has been studied for its potential as a neuroprotective agent in epilepsy. It has shown promising results in improving epileptic behaviors and protecting against oxidative stress in zebrafish models . This suggests its application in developing new anti-epileptic drugs.

Tyrosinase Inhibition

“2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” has been leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production. This has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s .

Anti-Seizure Mechanism Study

The compound’s effect on neurotransmitter and neurosteroid levels in the brain has been used to understand the anti-seizure mechanism, which could lead to new drug discovery and development for seizure prevention .

Cosmetic Industry Applications

Due to its role in tyrosinase inhibition, this compound can be used in the cosmetic industry to develop products that manage skin pigmentation and provide a more even skin tone .

Neurotransmitter Modulation

Research indicates that “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” can modulate neurotransmitter levels, which is crucial for maintaining neurological health and treating disorders related to neurotransmitter imbalance .

Reactive Oxygen Species Scavenging

The compound has shown biphasic neuroprotective effects, including scavenging reactive oxygen species. This property is valuable in researching oxidative stress-related conditions .

Molecular Modelling

The structural features of “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” make it suitable for molecular modelling studies to understand interactions with various biological targets .

Drug Discovery and Development

The compound’s diverse biological activities make it a valuable candidate for drug discovery and development, particularly in the areas of neuroprotection and enzyme inhibition .

Zukünftige Richtungen

The future directions for research on “2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole” and similar compounds could include further exploration of their synthesis methods, investigation of their potential biological activities, and assessment of their safety profiles. Additionally, given the importance of imidazole derivatives in various biological processes, these compounds may have potential applications in medicinal chemistry and drug discovery .

Wirkmechanismus

Target of Action

Imidazoles and benzimidazoles, which are structurally similar to this compound, are known to interact with a variety of biological targets, including enzymes and receptors, and play critical roles in many physiological functions .

Mode of Action

It’s known that imidazoles can interact with their targets via various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the fluorobenzyl group may enhance the compound’s ability to bind to its targets, potentially altering their function .

Biochemical Pathways

Imidazoles are known to be involved in a wide range of biochemical processes, including signal transduction, dna synthesis, and energy metabolism .

Pharmacokinetics

The presence of the fluorobenzyl group may influence the compound’s pharmacokinetic properties, potentially enhancing its bioavailability .

Result of Action

Imidazoles are known to exert a variety of biological effects, depending on their specific targets and the context in which they are acting .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole . These factors can include pH, temperature, and the presence of other molecules in the environment.

Eigenschaften

IUPAC Name |

2-chloro-1-[(3-fluorophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-6-1-2-7-13(12)18(14)9-10-4-3-5-11(16)8-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOZTUBXDQWGPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3-fluorobenzyl)-1H-benzo[d]imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

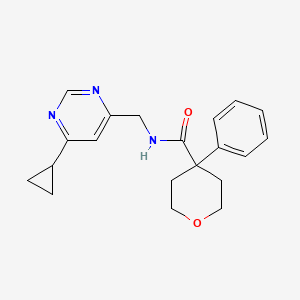

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

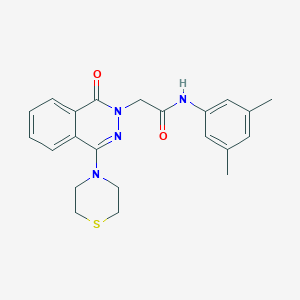

![N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865702.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)

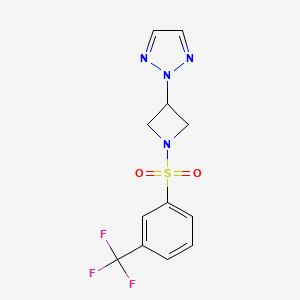

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)

![2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride](/img/no-structure.png)